molecular formula C17H20 B154404 2,2-Di-P-Tolylpropane CAS No. 1823-31-0

2,2-Di-P-Tolylpropane

Cat. No. B154404
CAS RN: 1823-31-0
M. Wt: 224.34 g/mol
InChI Key: XIAHSJTUQAWUAW-UHFFFAOYSA-N
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Description

2,2-Di-P-Tolylpropane is a chemical compound with the molecular formula C17H20 and a molecular weight of 224.34 . It is categorized as a heterocyclic organic compound .


Molecular Structure Analysis

The molecular structure of 2,2-Di-P-Tolylpropane is represented by the formula C17H20 . Unfortunately, the specific details about the molecular structure are not available in the current resources.


Physical And Chemical Properties Analysis

2,2-Di-P-Tolylpropane has a melting point of 78-78.5 °C and a boiling point of 106-115 °C under a pressure of 0.08 Torr. Its density is predicted to be 0.953±0.06 g/cm3 .

Scientific Research Applications

Metallocyclic Complex Formation

The self-assembly of metallosupramolecules using flexible 2-pyridyl ligands and silver salts has been explored. In this context, 1,3-bis(2-pyridyl)-2-tolylpropane (L3) was utilized to form novel discrete metallocyclic complexes in crystals. This illustrates the potential of 2,2-Di-P-Tolylpropane derivatives in the formation of complex metallocyclic structures (Shin et al., 2003).

Polymerization Catalysts

Research has shown that derivatives of 1,3-di(2-pyridyl)propane, including 1,3-bis(2-pyridyl)-2-tolylpropane, can be used to synthesize neutral palladium(II) complexes. These complexes have been effective in the polymerization of norbornene, a key process in material science and engineering (Shin et al., 2004).

Luminescent Materials

The development of luminescent materials has been another area of interest. Complexes involving 2,2-Di-P-Tolylpropane derivatives have been synthesized and studied for their luminescent properties. These materials show promise for applications in display technologies and optical sensors (Zhu et al., 2011).

Radical Scavenging Activity

The compound 1,1-Di(p-tolyl)ethylene, closely related to 2,2-Di-P-Tolylpropane, has been identified as an effective radical scavenger. This property is significant in the context of photoinitiated crosslinking and could be relevant in various industrial applications (Hageman, 1999).

Synthesis and Characterization

2,2-Di-P-Tolylpropane and its derivatives have been extensively studied for their synthesis and characterization. These studies provide foundational knowledge for further applications in various fields of chemistry and material science (Fagadar-Cosma et al., 2006).

Safety And Hazards

The safety symbol for 2,2-Di-P-Tolylpropane under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) is GHS09. The hazard statement is H410, and the precautionary statements are P273, P391, and P501 .

Future Directions

While specific future directions for 2,2-Di-P-Tolylpropane are not mentioned in the available resources, one paper discusses the use of Di-p-tolyl disulfides (p-Tol2S2), which are employed as load-carrying additives due to their anti-wear and extreme load-bearing qualities . This suggests potential applications for similar compounds like 2,2-Di-P-Tolylpropane in the field of energy storage devices.

properties

IUPAC Name

1-methyl-4-[2-(4-methylphenyl)propan-2-yl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20/c1-13-5-9-15(10-6-13)17(3,4)16-11-7-14(2)8-12-16/h5-12H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIAHSJTUQAWUAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3046243
Record name 2,2-Di-4-tolylpropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3046243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Di-P-Tolylpropane

CAS RN

1823-31-0
Record name NSC100243
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100243
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2-Di-4-tolylpropane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4PR-ISOPROPYLIDENEDITOLUENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
A Meisters, T Mole - Australian Journal of Chemistry, 1974 - CSIRO Publishing
Trimethylaluminium in hydrocarbon solvent at 100-200º gem-dimethylates various ketones (and some aldehydes) to alkanes. gem-Dimethylated alkanes prepared by this method …
Number of citations: 41 www.publish.csiro.au
BR Livshits, IA D'yachenko, VP Palii… - Bulletin of the Academy …, 1967 - hero.epa.gov
By the condensation of hexafluoroacetone and pentafluoronitroacetone with aromatic hydrocarbons the corresponding substituted benzyl alcohols were synthesized. It was shown that …
Number of citations: 5 hero.epa.gov
RW Binkley, WC Schumann - Journal of the American Chemical …, 1972 - ACS Publications
A general photochemical reaction type, named the-interaction process, is described and discussed using examples to show the variety of photochemical processes which are …
Number of citations: 7 pubs.acs.org
S Bank, JS Sturges - Journal of Organometallic Chemistry, 1978 - Elsevier
The reactions of 1,1-di-p-tolylethane with metalating agents in tetrahydrofuran were examined. With lithio derivatives the nature of the anion formed depended upon the base. The 1 H …
Number of citations: 9 www.sciencedirect.com
GL Tullos, PE Cassidy, AK St. Clair - Macromolecules, 1991 - ACS Publications
The compounds 2, 2-bis [4-(4-fluorobenzoyl) phenyl] propane and 2, 2-bis [4-(4-fluorobenzoyl)-phenyljhexafluoropropane were synthesized, and each was polymerized with Bisphenol …
Number of citations: 107 pubs.acs.org
RM Roberts, MB Abdel-Baset - The Journal of Organic Chemistry, 1976 - ACS Publications
Alkylation of toluene with 1-bromo-l-phenylethene (1,-bromostyrene) in thepresence of ALBre produced 1-phenyl-1-p-tolylethene (4a) and minor amounts of phenylacetylene (2) and …
Number of citations: 30 pubs.acs.org
S Moulay - Chemistry Africa, 2020 - Springer
C-Methylation of organic substrates was achieved with a number of methyl metals, including trimethylaluminum (Me 3 Al), trimethylgallium (Me 3 Ga), trimethylindium (Me 3 In), …
Number of citations: 5 link.springer.com
DJ BRUNELLE - 1974 - search.proquest.com
A study of three general methods for conversion of aldehyde and ketone carbonyl groups to tertiary and quaternary alkyl groups is presented in Part I. Aldehydes and ketones were …
Number of citations: 0 search.proquest.com
A Meisters, T Mole - Journal of the Chemical Society, Chemical …, 1972 - pubs.rsc.org
Exhaustive Methylation by Trimethylaluminium Page 1 JCS CHEM. COMM., 1972 595 Exhaustive Methylation by Trimethylaluminium By A. MEISTERS and T. MOLE* (CSIRO Division …
Number of citations: 11 pubs.rsc.org
EI Negishi - Journal of Organometallic Chemistry, 1978 - Elsevier
Number of citations: 0

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